BenchChemオンラインストアへようこそ!

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide

STAT3 SH2 domain molecular docking

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide (CAS 1105193-99-4), widely referenced as ODZ10117, is a small-molecule inhibitor of signal transducer and activator of transcription 3 (STAT3). ODZ10117 binds the SH2 domain of STAT3, preventing tyrosine phosphorylation, dimerization, nuclear translocation, and transcriptional activity.

Molecular Formula C10H12N4O3S
Molecular Weight 268.29 g/mol
CAS No. 1105193-99-4
Cat. No. B1460946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide
CAS1105193-99-4
Molecular FormulaC10H12N4O3S
Molecular Weight268.29 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N
InChIInChI=1S/C10H12N4O3S/c1-14(2)18(15,16)8-5-3-7(4-6-8)9-12-13-10(11)17-9/h3-6H,1-2H3,(H2,11,13)
InChIKeyGDHDQXBODKVNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ODZ10117 (CAS 1105193-99-4) – A Differentiated Oxadiazole-Based STAT3 Inhibitor for Targeted Oncology Research


4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide (CAS 1105193-99-4), widely referenced as ODZ10117, is a small-molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) [1]. ODZ10117 binds the SH2 domain of STAT3, preventing tyrosine phosphorylation, dimerization, nuclear translocation, and transcriptional activity [1]. The compound has demonstrated anti-tumor efficacy in preclinical models of glioblastoma and breast cancer, positioning it as a chemical probe for STAT3-dependent oncology research [2].

Why ODZ10117 (CAS 1105193-99-4) Cannot Be Interchanged with Generic STAT3 Inhibitors for Preclinical Procurement


Not all STAT3 inhibitors are functionally equivalent. ODZ10117 was selected from a library of 144 oxadiazole derivatives through combined computational and cell-based screening campaigns designed to maximize SH2-domain binding affinity while minimizing off-target activity [1]. Head-to-head comparisons reveal that ODZ10117 binds with a Glide docking score of −6.17 kcal/mol—substantially better than the widely used inhibitors S3I-201 (−5.87 kcal/mol) and STA-21 (−3.58 kcal/mol) [1]. Moreover, ODZ10117 inhibits STAT3 phosphorylation at 2.5-fold lower concentration than S3I-201 or STA-21 in glioblastoma cells, demonstrating that simple substitution based on STAT3 inhibitory class leads to quantitatively weaker target engagement [2].

ODZ10117 (CAS 1105193-99-4) – Quantified Differential Evidence Versus STAT3 Inhibitor Comparators


ODZ10117 Exhibits Superior SH2 Domain Binding Affinity Compared to S3I-201 and STA-21 by Computational Docking

ODZ10117 achieved a Glide docking score of −6.17 kcal/mol against the SH2 domain of STAT3, compared to −5.87 kcal/mol for S3I-201 and −3.58 kcal/mol for STA-21, indicating stronger predicted binding [1]. ODZ10117 participates in hydrogen bond interactions with Lys591, Arg609, and Ser611, plus a halogen bond with Glu612 via its tri-chloromethyl group, whereas S3I-201 and STA-21 exhibit fewer and weaker interactions [1].

STAT3 SH2 domain molecular docking

ODZ10117 Inhibits STAT3 Tyrosine Phosphorylation at 2.5-Fold Lower Concentration Than S3I-201 or STA-21 in Glioblastoma Cells

In glioblastoma and patient-derived primary glioblastoma cell lines, 40 µM ODZ10117 provided stronger inhibition of STAT3 tyrosine phosphorylation than 100 µM S3I-201 or 100 µM STA-21 [1]. At equivalent concentrations, the inhibitors S3I-201 and STA-21 showed substantially weaker activity, requiring 2.5-fold higher concentration to achieve a lesser effect [1]. ODZ10117 also inhibited IL-6-induced STAT3 activation in glioblastoma cells at 40 µM, matching or exceeding the efficacy of 150 µM pan-JAK inhibitor AG-490 [1].

glioblastoma STAT3 phosphorylation comparative efficacy

ODZ10117 Inhibits STAT3 Transcriptional Activity with an IC50 of 7.5 µM in Triple-Negative Breast Cancer Cells

ODZ10117 inhibited STAT3-dependent luciferase reporter activity in MDA-MB-231 breast cancer cells in a concentration-dependent manner, with an IC50 value of 7.5 µM . This IC50 is derived from a cellular transcriptional assay that directly measures functional STAT3 inhibition rather than binding alone. Comparable literature values for S3I-201 in similar assays range from 30–100 µM [1].

STAT3 transcriptional activity IC50 MDA-MB-231

ODZ10117 Spares JAK Family Kinases Unlike Pan-JAK/STAT Pathway Inhibitors

ODZ10117 did not significantly inhibit the JAK family of tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2, in breast cancer cells and Hodgkin's lymphoma cells . In contrast, the pan-JAK inhibitor AG-490 broadly suppresses JAK-STAT signaling without selectivity for STAT3 [1]. This selectivity arises from ODZ10117 binding directly to the STAT3 SH2 domain rather than targeting upstream kinases, thereby preserving JAK-dependent but STAT3-independent signaling pathways [2].

kinase selectivity JAK off-target profiling

ODZ10117 Demonstrates In Vivo Tumor Growth Inhibition and Anti-Metastatic Activity in Orthotopic Breast Cancer Models

In an orthotopic MDA-MB-231 breast cancer xenograft model, intraperitoneal administration of ODZ10117 at 1 mg/kg or 10 mg/kg (5 times per week for 23 days) suppressed tumor growth [1]. In a syngeneic 4T1-Luc model, ODZ10117 at 10 mg/kg significantly reduced metastatic lung nodules, with efficacy comparable to the clinical-stage STAT3 inhibitor napabucasin at the same dose [1]. ODZ10117 treatment also extended survival in breast cancer xenograft models [1].

in vivo efficacy tumor xenograft breast cancer

ODZ10117 Demonstrates Dual Pharmacological Activity as a STAT3 Inhibitor and NLRP3 Inflammasome Modulator

Beyond STAT3 inhibition, ODZ10117 was identified in a chemical library screen as an inhibitor of NLRP3 inflammasome activation. ODZ10117 inhibited caspase-1 cleavage and IL-1β release induced by canonical NLRP3 triggers (IC50 not reported), but had no effect on AIM2 or NLRC4 inflammasome pathways, demonstrating pathway selectivity [1]. In silico docking experiments indicated direct binding to the NLRP3 protein, and in vivo administration reduced MSU-induced IL-1β release and mortality in LPS-induced sepsis models [1]. This dual STAT3/NLRP3 pharmacology is not observed with comparator STAT3 inhibitors S3I-201 or STA-21, which have no reported NLRP3 inhibitory activity.

NLRP3 inflammasome dual pharmacology anti-inflammatory

ODZ10117 (CAS 1105193-99-4) – High-Value Preclinical Application Scenarios for Scientific Procurement


STAT3-Specific Mechanistic Studies Requiring Kinase-Independent Target Engagement

ODZ10117 directly targets the STAT3 SH2 domain without inhibiting upstream JAK kinases . This makes it the inhibitor of choice when dissecting STAT3-dependent transcriptional programs in cell lines where JAK inhibition would confound results by blocking STAT1, STAT5, or STAT6 signaling. Use ODZ10117 at 10–40 µM for 12–24 hour treatments in glioblastoma or breast cancer cell lines to suppress pY705-STAT3 while preserving JAK1/2/3/TYK2 activity [1][2].

In Vivo Proof-of-Concept Studies in STAT3-Driven Solid Tumor Models

ODZ10117 has validated in vivo efficacy in both orthotopic (MDA-MB-231) and syngeneic (4T1-Luc) breast cancer models at 1–10 mg/kg i.p., with 5×/week dosing for 3 weeks [3]. Tumor growth suppression and lung metastasis reduction have been demonstrated. For glioblastoma research, 10 mg/kg i.p. administration reduced glioma stem cell-driven tumor growth and prolonged survival in intracranial xenograft models [1]. These dosing regimens provide a directly translatable protocol for preclinical efficacy studies.

Dual-Output Screening for STAT3 and NLRP3 Inflammasome Inhibition in Immuno-Oncology

ODZ10117 uniquely inhibits both STAT3 transcriptional activity and NLRP3 inflammasome activation, while sparing AIM2 and NLRC4 pathways [4]. This dual pharmacology supports integrated screening strategies in immuno-oncology where tumor-intrinsic STAT3 signaling and tumor microenvironment NLRP3-driven inflammation are simultaneously targeted. Concentrations effective for STAT3 inhibition (7.5–40 µM) overlap with those required for NLRP3 modulation, enabling single-compound, dual-endpoint assays [2][4].

Chemical Biology Tool for STAT3 SH2 Domain Occupancy and Competitive Displacement Assays

With a well-characterized Glide docking score of −6.17 kcal/mol and a defined binding pose within the phospho-tyrosine binding pocket of the STAT3 SH2 domain [3], ODZ10117 serves as a reference ligand for competitive binding assays, fluorescence polarization displacement screens, and thermal shift assays aimed at discovering or validating novel STAT3 SH2 domain binders. Its higher affinity compared to S3I-201 (−5.87 kcal/mol) and STA-21 (−3.58 kcal/mol) provides a wider dynamic range for displacement experiments [3].

Quote Request

Request a Quote for 4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.